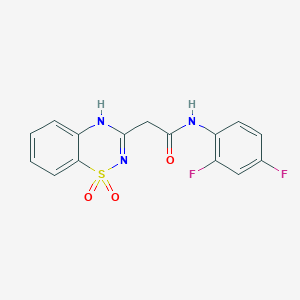

N-(2,4-difluorophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(2,4-difluorophenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazine-1,1-dioxide core. This compound is characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a sulfonamide-containing benzothiadiazine ring at the α-position.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O3S/c16-9-5-6-11(10(17)7-9)19-15(21)8-14-18-12-3-1-2-4-13(12)24(22,23)20-14/h1-7H,8H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSWQUVOBKVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclization of 2-Aminobenzenesulfonamide Derivatives

A common method involves reacting 2-aminobenzenesulfonamide with chloroacetyl chloride under basic conditions to form the thiadiazine ring.

-

Reagents : 2-Aminobenzenesulfonamide, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

-

Conditions : Stirring at 0–5°C for 2 h, followed by room temperature for 12 h.

-

Mechanism : Chloroacetyl chloride reacts with the sulfonamide’s amine group, followed by intramolecular cyclization to form the 1,1-dioxo structure.

Route 2: Oxidative Sulfuration of Thioamide Intermediates

An alternative approach involves oxidizing a thioamide precursor to introduce the sulfone group:

-

Thioamide Formation : React 2-aminobenzoic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonium thiocyanate.

-

Oxidation : Use hydrogen peroxide (H₂O₂) in acetic acid to convert the thioamide to the sulfone.

Introduction of the Acetamide Side Chain

The acetamide bridge is introduced via nucleophilic acyl substitution. Two strategies are viable:

Direct Coupling with Chloroacetyl Chloride

-

Chloroacetylation : React the benzothiadiazine intermediate with chloroacetyl chloride in the presence of TEA.

-

Conditions : DCM, 0°C → room temperature, 6 h.

-

Intermediate : 3-(Chloroacetyl)-1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazine.

-

-

Amidation : Treat the chloroacetyl intermediate with 2,4-difluoroaniline in acetonitrile under reflux.

Mitsunobu Reaction for Stereochemical Control

For chiral analogs, the Mitsunobu reaction ensures retention of configuration:

-

Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃), THF.

-

Conditions : 0°C → room temperature, 24 h.

-

Yield : 50–55% (lower due to steric hindrance from fluorine).

Optimization and Purification Strategies

Solvent and Temperature Effects

Purification Techniques

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aniline.

-

Recrystallization : Ethanol/water (7:3) yields pure product as white crystals.

Characterization and Analytical Data

Molecular Formula : C₁₅H₁₀F₂N₂O₃S

Molecular Weight : 366.32 g/mol

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Direct Coupling) | Route 2 (Mitsunobu) |

|---|---|---|

| Yield | 55–60% | 50–55% |

| Reaction Time | 8 h | 24 h |

| Stereoselectivity | Low | High |

| Cost | Moderate | High |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential anti-inflammatory and antioxidant properties are of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:

Structural and Functional Insights

Core Heterocycle Variations: The benzothiadiazine-1,1-dioxide core in the target compound provides enhanced electron-withdrawing properties and hydrogen-bonding capacity compared to thiazolidinedione (P5) or coumarin-thiazole (Compound 17) cores .

Substituent Effects: The 2,4-difluorophenyl group in the target compound and P5 enhances lipophilicity and may reduce oxidative metabolism compared to dichlorophenyl (Compound 12) or phenoxyphenyl (Compound 15) derivatives . Electron-withdrawing groups (e.g., sulfonyl in benzothiadiazine) increase acidity of adjacent protons, influencing binding to targets like HDAC8 or α-glucosidase .

Synthetic Efficiency :

Biological Activity

N-(2,4-difluorophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10F2N2O3S

- Molecular Weight : 314.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with a similar structure can inhibit specific enzymes involved in metabolic pathways. For instance, benzothiadiazine derivatives are known to inhibit carbonic anhydrase and other key enzymes in cellular metabolism.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the difluorophenyl group enhances lipophilicity, which may facilitate membrane penetration and increase antibacterial efficacy.

- Anticancer Activity : Research has suggested that derivatives of benzothiadiazine can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : It may also possess analgesic effects through central nervous system pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same class:

Q & A

Q. What are the key steps and challenges in synthesizing N-(2,4-difluorophenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide?

The synthesis typically involves constructing the benzothiadiazine core followed by functionalization with fluorinated aryl groups. Critical steps include:

- Benzothiadiazine scaffold formation : Reacting sulfonamide derivatives with alkynyl precursors under mild conditions (e.g., using trifluoromethanesulfanylamide) to form the 1,1-dioxo-1λ⁶,2,4-benzothiadiazine moiety .

- Fluorophenyl coupling : Introducing the 2,4-difluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents like DMF .

- Final acetamide linkage : Coupling the intermediate with acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Challenges : Low yields due to steric hindrance from fluorinated groups and side reactions during sulfonyl group oxidation. Purity is monitored via TLC and NMR .

Q. What analytical methods are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of fluorophenyl and benzothiadiazine groups. For example, the deshielded proton signals near δ 7.5–8.5 ppm indicate aromatic fluorination .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 405.08 g/mol) and detects impurities .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O of acetamide) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require degassing to prevent oxidation .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl introduction. Triethylamine is critical for neutralizing HCl byproducts in amide bond formation .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions during cyclization .

Data-driven optimization : Design of Experiments (DoE) can model variables like solvent polarity and catalyst loading to maximize yield .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .

- Purity verification : Impurities >5% (e.g., unreacted sulfonamide) may skew activity. Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity .

- Target specificity profiling : Perform kinase inhibition panels or proteome-wide binding assays to identify off-target effects .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

- Molecular docking : Use software like AutoDock Vina to model interactions with suspected targets (e.g., kinases or GPCRs). Focus on the benzothiadiazine core’s hydrogen bonding with catalytic residues .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target proteins .

- Cellular pathway analysis : RNA sequencing or phosphoproteomics can map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Replace the difluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on bioactivity .

- Acetamide substitutions : Test methyl, ethyl, or cyclic analogs to probe steric tolerance .

- Bioisosteres : Replace the sulfonyl group with phosphonate or carbonyl to evaluate metabolic stability .

Validation : Compare IC₅₀ values in enzyme inhibition assays and logP values (via shake-flask method) to correlate structure with activity .

Q. What advanced techniques characterize its stability and degradation pathways?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation via UPLC-MS .

- X-ray crystallography : Determine crystal structure (space group, unit cell parameters) to identify vulnerable bonds. For example, the sulfonyl group may hydrolyze under basic conditions .

- DFT calculations : Predict degradation intermediates using Gaussian software with B3LYP/6-31G* basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.